2,4,6-Trimethylbenzene-1-carbodithioic acid
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Overview
Description
2,4,6-Trimethylbenzene-1-carbodithioic acid is an organic compound that belongs to the class of carbodithioic acids It is characterized by a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and a carbodithioic acid group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzene-1-carbodithioic acid can be achieved through several methods:
From Dithioic Acids and Their Salts: This involves the reaction of dithioic acids with electrophiles.
Thionation of S-Substituted Thioates: This method involves the conversion of S-substituted thioates to dithioic acids.
Sigmatropic Rearrangements: Both [3,3]-sigmatropic (thio-Claisen) and [2,3]-sigmatropic rearrangements can be used to synthesize dithioic acids.
From Ketene Dithioacetal: This involves the reaction of ketene dithioacetals to form dithioic acids.
From Iminium Salts: This method involves the reaction of iminium salts with sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound typically involves the isolation of the compound from the C9 aromatic hydrocarbon fraction during petroleum distillation. This fraction contains a significant amount of trimethylbenzene, which can be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzene-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4,6-Trimethylbenzene-1-carbodithioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzene-1-carbodithioic acid involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form coordination complexes with transition metals, which can then participate in various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carbodithioic acid group.
1,2,4-Trimethylbenzene: Similar aromatic hydrocarbon but lacks the carbodithioic acid group.
Uniqueness
2,4,6-Trimethylbenzene-1-carbodithioic acid is unique due to the presence of the carbodithioic acid group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene derivatives .
Properties
CAS No. |
79253-88-6 |
---|---|
Molecular Formula |
C10H12S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
2,4,6-trimethylbenzenecarbodithioic acid |
InChI |
InChI=1S/C10H12S2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12) |
InChI Key |
QYSTVKZFHACJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=S)S)C |
Origin of Product |
United States |
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